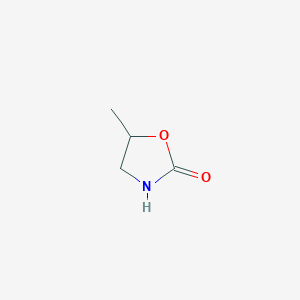

5-Methyl-1,3-oxazolidin-2-one

Description

Properties

IUPAC Name |

5-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-3-2-5-4(6)7-3/h3H,2H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRXQSHUXIJOKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030688 | |

| Record name | 5-Methyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-70-4 | |

| Record name | 5-Methyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxazolidinone, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1072-70-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1072-70-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Methyl-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Methyl-1,3-oxazolidin-2-one, a heterocyclic compound of significant interest in medicinal chemistry and asymmetric synthesis. This document details the compound's structural features, physicochemical characteristics, and spectral data. Furthermore, it presents detailed experimental protocols for its synthesis, purification, and analysis. The guide also explores its role as a crucial pharmacophore in oxazolidinone antibiotics and its application as a chiral auxiliary in stereoselective reactions, complete with diagrams illustrating key mechanisms and workflows. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound is a five-membered heterocyclic compound belonging to the oxazolidinone class. The oxazolidinone ring system is a prominent scaffold in medicinal chemistry, most notably as the core pharmacophore of a class of antibiotics that combat multi-drug resistant Gram-positive bacteria.[1][2] The substitution at the 5-position of the oxazolidinone ring has been a key area of investigation in the development of new antibacterial agents, with the methyl group influencing the compound's biological activity and pharmacokinetic properties.[1][3] Beyond its medicinal applications, this compound, particularly in its enantiomerically pure forms, serves as a valuable chiral auxiliary in asymmetric synthesis, enabling the stereocontrolled synthesis of complex molecules.[4][5][6]

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. It is important to note that this compound exists as a racemate and as individual enantiomers, (R)- and (S)-5-Methyl-1,3-oxazolidin-2-one, which may have different physical properties, such as optical rotation.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇NO₂ | |

| Molecular Weight | 101.10 g/mol | |

| CAS Number | 1072-70-4 (racemic) | |

| Appearance | Varies; can be a solid or liquid at room temperature | |

| Melting Point | Data not consistently available for the racemate | |

| Boiling Point | Data not consistently available for the racemate | |

| Solubility | Soluble in many organic solvents | |

| Density | Data not consistently available | |

| pKa | Estimated to be around 12-13 |

Spectral Data

The structural characterization of this compound is typically achieved through various spectroscopic techniques.

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR (CDCl₃) | Signals corresponding to the methyl group protons (doublet), the methine proton at C5 (multiplet), and the methylene protons at C4 (multiplets). The NH proton typically appears as a broad singlet. The specific chemical shifts and coupling constants are dependent on the solvent and the stereochemistry of the molecule. | [7] |

| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbon (C2), the methine carbon (C5), the methylene carbon (C4), and the methyl carbon. | [7] |

| FT-IR (KBr or neat) | A strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1730-1760 cm⁻¹. An N-H stretching vibration is also observable around 3200-3300 cm⁻¹. | [8] |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. | [9] |

Experimental Protocols

Synthesis of (S)-5-Methyl-1,3-oxazolidin-2-one from L-Alanine

This protocol describes a common method for the enantioselective synthesis of (S)-5-Methyl-1,3-oxazolidin-2-one starting from the readily available amino acid, L-alanine.[10][11][12]

Workflow for the Synthesis of (S)-5-Methyl-1,3-oxazolidin-2-one

Caption: Synthesis of (S)-5-Methyl-1,3-oxazolidin-2-one from L-Alanine.

Methodology:

-

Reduction of L-Alanine to (S)-2-Aminopropan-1-ol:

-

Suspend L-alanine in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of lithium aluminum hydride (LAH) in THF to the suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to obtain crude (S)-2-aminopropan-1-ol.

-

-

Cyclization to (S)-5-Methyl-1,3-oxazolidin-2-one:

-

Dissolve the crude (S)-2-aminopropan-1-ol in a suitable solvent such as toluene or dioxane.

-

Add a cyclizing agent, such as diethyl carbonate or a phosgene equivalent (e.g., triphosgene), to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can then be purified by column chromatography or recrystallization.

-

Purification by Column Chromatography

Workflow for Purification

References

- 1. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of varied substituents on the antibacterial activity of triazolylmethyl oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. scienceopen.com [scienceopen.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. chimia.ch [chimia.ch]

- 12. The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of α-Substituted Alanine Esters | CHIMIA [chimia.ch]

Synthesis of (S)-5-Methyl-1,3-oxazolidin-2-one from L-Alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of (S)-5-Methyl-1,3-oxazolidin-2-one, a valuable chiral building block in medicinal chemistry and asymmetric synthesis, starting from the readily available amino acid L-alanine. This document details the primary synthetic strategies, provides comprehensive experimental protocols for the key transformations, and presents quantitative data in a clear, tabular format for easy comparison.

Introduction

(S)-5-Methyl-1,3-oxazolidin-2-one is a chiral auxiliary and a key intermediate in the synthesis of various pharmaceuticals. Its synthesis from L-alanine, a natural and inexpensive starting material, offers a reliable and stereospecific route to this important molecule. The general synthetic pathway involves a two-step sequence: the reduction of the carboxylic acid functionality of L-alanine to yield L-alaninol, followed by the cyclization of the resulting amino alcohol to form the target oxazolidinone ring. This guide will explore the common reagents and conditions for each of these critical steps.

Synthetic Pathways

The conversion of L-alanine to (S)-5-Methyl-1,3-oxazolidin-2-one is primarily achieved through the intermediate L-alaninol. Two main synthetic routes with variations in reagents and conditions are prominently featured in the literature.

Route 1: Reduction of L-Alanine followed by Cyclization

This is the most direct route, involving the reduction of the carboxylic acid of L-alanine to a primary alcohol, followed by cyclization with a suitable carbonylating agent.

Caption: Overall synthetic workflow from L-Alanine.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of (S)-5-Methyl-1,3-oxazolidin-2-one from L-alanine.

Step 1: Reduction of L-Alanine to L-Alaninol

The reduction of the carboxylic acid group of L-alanine to a primary alcohol is a critical first step. Lithium aluminum hydride (LAH) is a highly effective reagent for this transformation. An alternative method involves the esterification of L-alanine followed by reduction with sodium borohydride.

Protocol 1: Using Lithium Aluminum Hydride (LAH)

-

Reaction: L-Alanine → L-Alaninol

-

Reagents and Materials:

-

L-Alanine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous potassium carbonate solution

-

Argon or Nitrogen atmosphere

-

Ice/water bath

-

-

Procedure:

-

Suspend lithium aluminum hydride (1.95 eq.) in dry THF under an inert atmosphere (argon) and cool the suspension to 0 °C using an ice/water bath.[1]

-

Slowly add solid L-alanine (1.0 eq.) in portions to the stirred suspension.

-

After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux overnight.[1]

-

Cool the reaction mixture in an ice/water bath and cautiously quench the excess LAH by the very slow dropwise addition of a saturated aqueous solution of potassium carbonate.[1]

-

Filter the resulting mixture to remove the aluminum salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the residue by vacuum distillation to obtain L-alaninol as a colorless oil.[1]

-

Protocol 2: Via Esterification and Sodium Borohydride Reduction

-

Reaction: L-Alanine → L-Alanine Ester Hydrochloride → L-Alaninol

-

Reagents and Materials:

-

L-alanine

-

Thionyl chloride (SOCl₂)

-

Ethanol

-

Sodium borohydride (NaBH₄)

-

Water

-

Ethyl acetate

-

-

Procedure:

-

Esterification: Prepare L-alanine ethyl ester hydrochloride by reacting L-alanine with thionyl chloride in ethanol.

-

Reduction: Dissolve sodium borohydride (3.0 eq.) in cold water.

-

Prepare a solution of L-alanine ethyl ester hydrochloride (1.0 eq.) in ethanol.

-

Add the L-alanine ethyl ester hydrochloride solution dropwise to the sodium borohydride solution at 20 °C over 5 hours.

-

Age the reaction mixture at 20-28 °C to ensure completion.

-

Decompose excess NaBH₄ with acetone.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers and remove the solvent under reduced pressure.

-

Purify the residue by vacuum distillation to yield L-alaninol.

-

Step 2: Cyclization of L-Alaninol to (S)-5-Methyl-1,3-oxazolidin-2-one

The final step is the formation of the oxazolidinone ring from L-alaninol. Diethyl carbonate is a commonly used and relatively safe reagent for this cyclization. The reaction can be performed with or without a catalyst.

Protocol 3: Using Diethyl Carbonate

-

Reaction: L-Alaninol → (S)-5-Methyl-1,3-oxazolidin-2-one

-

Reagents and Materials:

-

L-Alaninol

-

Diethyl carbonate

-

Potassium carbonate (K₂CO₃) (optional, as catalyst)

-

-

Procedure:

-

Combine L-alaninol (1.0 eq.) and diethyl carbonate (1.5-2.0 eq.).

-

Add a catalytic amount of potassium carbonate (e.g., 0.1 eq.).

-

Heat the mixture, typically at a temperature sufficient to drive off the ethanol byproduct (e.g., 120-140 °C).

-

Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, remove the excess diethyl carbonate under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization.

-

Data Presentation

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Reduction of L-Alanine to L-Alaninol

| Method | Reducing Agent | Substrate | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Direct Reduction | LiAlH₄ | L-Alanine | THF | Overnight | Reflux | 77 | [1] |

| Ester Reduction | NaBH₄ | L-Alanine ethyl ester HCl | Ethanol/Water | 5 hours (addition) | 20-28 °C | 50-68 |

Table 2: Cyclization of L-Alaninol to (S)-5-Methyl-1,3-oxazolidin-2-one

| Carbonylating Agent | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Diethyl Carbonate | K₂CO₃ | Neat | Not specified | Elevated | Excellent (qualitative) | |

| Diethyl Carbonate | NaOMe | Neat (MW) | 10-20 min | 125-135 °C | High (analogous systems) |

Reaction Mechanisms

The synthesis involves two fundamental organic transformations: reduction and cyclization.

Caption: Simplified reaction mechanism overview.

Conclusion

The synthesis of (S)-5-Methyl-1,3-oxazolidin-2-one from L-alanine is a well-established and efficient process. The two-step approach involving reduction to L-alaninol followed by cyclization offers high yields and preserves the stereochemical integrity of the chiral center. The choice of reagents, particularly for the reduction step, allows for flexibility based on available laboratory resources and safety considerations. This guide provides the necessary technical details for researchers and drug development professionals to successfully synthesize this valuable chiral building block for their applications.

References

Spectroscopic Profile of 5-Methyl-1,3-oxazolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Methyl-1,3-oxazolidin-2-one (CAS No. 1072-70-4). The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings, particularly in the field of medicinal chemistry where the oxazolidinone core is a key pharmacophore.

Molecular Structure and Properties

Molecular Formula: C₄H₇NO₂ Molecular Weight: 101.10 g/mol

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C=O (C2) |

| Data not available | -CH- (C5) |

| Data not available | -CH₂- (C4) |

| Data not available | -CH₃ |

Note: As with the ¹H NMR data, experimentally determined ¹³C NMR data is not publicly accessible. Based on related oxazolidinone structures, the carbonyl carbon (C2) is expected to have a chemical shift in the range of 155-165 ppm. The C5 and C4 carbons would appear further upfield, followed by the methyl carbon.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | - | N-H Stretch |

| Data not available | - | C-H Stretch (Aliphatic) |

| Data not available | - | C=O Stretch (Urethane) |

| Data not available | - | C-N Stretch |

| Data not available | - | C-O Stretch |

Note: While the availability of an FTIR spectrum is mentioned in some databases, the actual peak data is not provided. Key expected absorptions include a strong carbonyl (C=O) stretch characteristic of the urethane group (around 1750 cm⁻¹), N-H stretching (around 3300 cm⁻¹), and various C-H, C-N, and C-O stretching and bending vibrations.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available | - | [M]⁺ |

| Data not available | - | Fragment Ions |

Note: The availability of GC-MS data has been indicated in public databases, but the specific mass-to-charge ratios and their relative intensities are not publicly detailed. The molecular ion peak [M]⁺ would be expected at m/z = 101. Common fragmentation patterns for oxazolidinones would involve the loss of the methyl group, CO₂, and other small fragments.

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data for this compound are not available in the public domain. However, the following are general methodologies that would be appropriate for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film could be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet would be prepared by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a transparent disk. The spectrum would typically be recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would likely be acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The compound would be introduced into the GC, where it is vaporized and separated from any impurities on a capillary column (e.g., a DB-5 or equivalent). The separated compound would then be introduced into the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a small organic molecule like this compound.

Caption: Workflow for Spectroscopic Characterization.

The Elusive Crystal Structure of 5-Methyl-1,3-oxazolidin-2-one: A Technical Guide Based on Analogous Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1,3-oxazolidin-2-one is a heterocyclic compound of interest in medicinal and synthetic chemistry. A comprehensive search of publicly available crystallographic databases reveals that the specific crystal structure of this compound has not yet been reported. This technical guide, therefore, provides an in-depth analysis of the crystallographic features of closely related oxazolidinone derivatives to infer the likely structural characteristics of the target molecule. By examining the crystal structures of analogous compounds, this paper presents key geometric parameters, details common experimental protocols for crystal structure determination, and outlines the typical workflow in X-ray crystallography. This information serves as a valuable resource for researchers working with this class of compounds, offering insights into their solid-state properties and a framework for future crystallographic studies.

Introduction to the 1,3-Oxazolidin-2-one Scaffold

The 1,3-oxazolidin-2-one ring is a five-membered heterocycle that is a key structural motif in a variety of biologically active molecules.[1] Notably, it forms the core of the oxazolidinone class of antibiotics, such as linezolid, which are crucial in combating multidrug-resistant Gram-positive bacteria.[2] The therapeutic importance of this scaffold has driven significant research into its synthesis and biological activity. The substituent at the 5-position, in this case a methyl group, can introduce chirality, which is often critical for pharmacological activity. Understanding the three-dimensional structure of these molecules is paramount for elucidating structure-activity relationships and for the rational design of new therapeutic agents.

Despite its significance, a definitive crystal structure for the specific compound this compound is not available in the Cambridge Crystallographic Data Centre (CCDC) or other public repositories as of the latest searches. This guide will, therefore, leverage the available data from structurally similar compounds to provide a robust understanding of its expected solid-state conformation.

Crystallographic Data of Analogous Structures

To approximate the crystal structure of this compound, we have summarized the crystallographic data from several closely related compounds. The selected analogs feature the core oxazolidinone ring and, in some cases, substitution at similar positions. The data presented in Table 1 includes key unit cell parameters, space groups, and data collection details, offering a comparative overview.

Table 1: Crystallographic Data for Selected Oxazolidinone Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| 3-Acetyloxazolidin-2-one | C₅H₇NO₃ | Monoclinic | Pn | 5.176(2) | 8.825(4) | 6.447(3) | 108.06(2) | 279.7(2) | 2 | [1] |

| (4R,5S)-4-Methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one | C₁₁H₁₃NO₃S | Orthorhombic | P2₁2₁2₁ | 6.1605(4) | 11.8490(8) | 15.3861(11) | 90 | 1123.12(13) | 4 | [3] |

| (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone | C₁₃H₁₃ClFNO₄ | Monoclinic | P2₁ | 10.4284(3) | 5.6558(2) | 12.1812(4) | 106.337(1) | 689.11(4) | 2 | [4] |

| (2S,4S)-3-Acryloyl-2-tert-butyl-4-methyl-oxazolidin-5-one | C₁₁H₁₇NO₃ | Monoclinic | P2₁ | 6.0628(2) | 8.7653(3) | 11.4000(4) | 103.538(2) | 588.99(4) | 2 |

Note: The table presents a selection of related structures to provide a basis for understanding the likely crystallographic parameters of this compound. The diversity in substituents will influence the crystal packing and unit cell dimensions.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure refinement. The following sections detail typical methodologies employed for oxazolidinone derivatives, based on the cited literature.

Synthesis and Crystallization

The synthesis of oxazolidinone derivatives often involves the cyclization of an appropriate amino alcohol with a carbonylating agent. For substituted oxazolidinones, chiral precursors are frequently used to achieve enantiomeric purity.

A general synthetic approach, as described for related compounds, involves the reaction of an amino acid with an aldehyde to form a Schiff base intermediate. This is followed by reaction with an acid chloride to form the heterocyclic ring. The final product is then purified, typically by chromatography, and crystallized.

Crystallization is a critical step, and various techniques are employed to obtain single crystals of sufficient quality for X-ray diffraction. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. For example, fractional crystallization is often used to separate diastereomers.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a diffractometer for X-ray diffraction analysis. The crystal is cooled to a low temperature (e.g., 100 K or 120 K) to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern.[4]

Data collection involves rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays. Modern diffractometers equipped with CCD or CMOS detectors are typically used for this purpose.[3]

The collected diffraction data is then processed to determine the unit cell parameters and the space group of the crystal. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².[1][3] During refinement, the positions and anisotropic displacement parameters of non-hydrogen atoms are adjusted to best fit the experimental data. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[3]

Visualizing the Crystallography Workflow

The process of determining a crystal structure follows a logical progression from chemical synthesis to the final structural analysis. The following diagram illustrates this general workflow.

References

An In-depth Technical Guide to 5-Methyl-1,3-oxazolidin-2-one Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

The 5-methyl-1,3-oxazolidin-2-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, ranging from potent antibacterial agents to promising anticancer therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of this compound derivatives and their analogs, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Synthesis of this compound Derivatives

A variety of synthetic strategies have been developed for the preparation of this compound derivatives, allowing for diverse substitutions on the core structure. These methods include classical cyclization reactions, stereoselective approaches, and modern catalytic techniques.

General Synthetic Routes

One common approach involves the cyclization of β-amino alcohols with phosgene or its equivalents. For instance, (S)-alaninol can be treated with a carbonyl source to yield the corresponding (S)-5-methyl-1,3-oxazolidin-2-one. Modifications at the N3 position are often achieved through N-arylation reactions using aryl halides under palladium catalysis.

Microwave-assisted synthesis has emerged as an efficient method for the rapid preparation of oxazolidin-2-one derivatives. This technique often leads to higher yields and shorter reaction times compared to conventional heating methods.

Stereoselective Synthesis

The stereochemistry at the C5 position is crucial for the biological activity of many oxazolidinone derivatives. Stereoselective synthetic methods are therefore of paramount importance. One such method involves the asymmetric aldol reaction followed by a modified Curtius rearrangement, which provides access to a range of enantiomerically pure 4,5-disubstituted oxazolidin-2-ones.

Biological Activities

Derivatives of this compound and its analogs exhibit a wide array of pharmacological properties, with antibacterial and anticancer activities being the most extensively studied.

Antibacterial Activity

The oxazolidinone class of antibiotics, which includes the FDA-approved drug linezolid, are potent inhibitors of bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex.[1] Derivatives of this compound have been extensively investigated for their antibacterial efficacy against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected this compound Derivatives against Gram-Positive Bacteria

| Compound | R Group at N3 | S. aureus (ATCC 29213) MIC (µg/mL) | S. aureus (MRSA) MIC (µg/mL) | E. faecalis (VRE) MIC (µg/mL) | Reference |

| Linezolid | 3-fluoro-4-morpholinophenyl | 1.0 - 4.0 | 0.5 - 4.0 | 1.0 - 4.0 | [2] |

| Tedizolid | 4-(pyridin-2-yl)phenyl | 0.25 - 0.5 | 0.25 - 0.5 | 0.5 - 1.0 | [2] |

| Compound 8c | Fused benzoxazinone | <1 | <1 | <1 | [3] |

| Compound 12a | Fused benzoxazinone with acetamide side chain | <1 | <1 | <1 | [3] |

| Compound 12g | Fused benzoxazinone with methyl carbamate side chain | <0.5 | <0.5 | <0.5 | [3] |

| Compound 12h | Fused benzoxazinone with thioacetamide side chain | <0.125 | <0.125 | <0.125 | [3] |

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Certain derivatives have shown significant cytotoxicity against various cancer cell lines, including breast, cervical, and prostate cancer.[4] The mechanism of action for some of these compounds involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[5]

Table 2: In Vitro Cytotoxicity (IC50) of Selected 5-(Carbamoylmethylene)-oxazolidin-2-one Derivatives

| Compound | R1 | R2 | R3 | R4 | MCF-7 IC50 (µM) | HeLa IC50 (µM) | Reference |

| OA | H | H | Et | Et | >100 | >100 | |

| OB | Me | Me | Et | Et | 75.32 | 89.11 | |

| OC | Bn | H | Et | Et | 88.19 | >100 | |

| OI | Bn | Me | Et | Et | 17.66 | 31.10 | |

| Doxorubicin | - | - | - | - | 0.89 | 1.21 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of (S)-4-Benzyl-1,3-oxazolidin-2-one

This protocol describes a microwave-assisted synthesis.

Materials:

-

(S)-phenylalaninol

-

Diethyl carbonate

-

Sodium methoxide

-

Microwave reactor

-

Silica gel for column chromatography

-

Hexane and ethyl acetate

Procedure:

-

In a 10 mL microwave reactor vessel, combine (S)-phenylalaninol (1.00 g, 6.61 mmol), diethyl carbonate (1.17 g, 9.92 mmol), and sodium methoxide (0.017 g, 0.33 mmol).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a temperature of 125-135 °C for a specified time, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system to yield the desired (S)-4-benzyl-1,3-oxazolidin-2-one.

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[6][7][8]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

Synthesized compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Prepare serial dilutions of the test compounds in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, protected from light.

-

Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.[4][9]

Materials:

-

Bacterial strain of interest (e.g., S. aureus)

-

Mueller-Hinton broth (or other appropriate growth medium)

-

Synthesized compounds (dissolved in a suitable solvent)

-

96-well microplate

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.

-

Add a standardized bacterial inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of compounds on the cell cycle distribution of cancer cells.[1][9][10]

Materials:

-

Cancer cells treated with the compound of interest

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells by trypsinization.

-

Wash the cells with cold PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The JC-1 assay is a common method to assess changes in mitochondrial membrane potential, an early indicator of apoptosis.[6][11][12][13]

Materials:

-

Treated and control cells

-

JC-1 staining solution

-

Assay buffer or PBS

-

Flow cytometer or fluorescence microscope

Procedure:

-

Treat cells with the test compound for the desired time. Include a positive control for depolarization (e.g., CCCP).

-

Incubate the cells with the JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37 °C.

-

Wash the cells with assay buffer or PBS.

-

Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

-

The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Signaling Pathways and Mechanisms of Action

Anticancer Mechanism of Action

Certain 5-(carbamoylmethylene)-oxazolidin-2-one derivatives have been shown to induce apoptosis in cancer cells through a mechanism involving the intrinsic mitochondrial pathway.[5] This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to a disruption of the mitochondrial membrane potential (ΔΨm). The loss of ΔΨm results in the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.

Caption: Intrinsic apoptosis pathway induced by certain oxazolidinone derivatives.

Antibacterial Mechanism of Action

The primary mechanism of action for oxazolidinone antibiotics is the inhibition of bacterial protein synthesis. This is achieved by binding to the 23S ribosomal RNA of the 50S subunit, which interferes with the formation of the 70S initiation complex, a critical step in the initiation of protein synthesis.

Caption: Mechanism of bacterial protein synthesis inhibition by oxazolidinones.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The versatility of its synthesis allows for the creation of diverse libraries of compounds with a wide range of biological activities. The well-established antibacterial properties, coupled with the emerging potential in cancer therapy, underscore the importance of continued research in this area. This guide provides a foundational resource for scientists and researchers to build upon in their efforts to develop novel and effective drugs based on this remarkable heterocyclic core.

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 3-amino-2-oxazolidinone derivatives as potent quorum-sensing inhibitors of Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Anti-Varicella-Zoster and Antimicrobial Activity of (Isoxazolidin-3-yl)Phosphonate Conjugates of N1-Functionalised Quinazoline-2,4-Diones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 10. cancer.wisc.edu [cancer.wisc.edu]

- 11. benchchem.com [benchchem.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. 101.200.202.226 [101.200.202.226]

An In-depth Technical Guide to the Mechanism of Action of Oxazolidinone Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazolidinones are a critical class of synthetic antibiotics effective against a range of multidrug-resistant Gram-positive bacteria. Their unique mechanism of action, targeting an early stage of protein synthesis, distinguishes them from other ribosome-targeting antibiotics and provides a valuable therapeutic option in the face of growing antimicrobial resistance. This technical guide provides a comprehensive overview of the molecular mechanism of oxazolidinone action, detailing their interaction with the bacterial ribosome, the specific inhibition of the translation initiation complex, and the molecular basis of resistance. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of Protein Synthesis Initiation

Oxazolidinones exert their bacteriostatic effect by inhibiting bacterial protein synthesis.[1] Unlike many other protein synthesis inhibitors that interfere with the elongation phase, oxazolidinones uniquely target the initiation phase of translation.[2][3] This distinct mechanism is a key factor in their effectiveness against bacteria that have developed resistance to other classes of antibiotics.[2]

The primary target of oxazolidinones is the 50S subunit of the bacterial ribosome.[4][5][6] They bind to a specific site within the peptidyl transferase center (PTC), a highly conserved region of the 23S rRNA responsible for catalyzing peptide bond formation.[7][8][9] This binding pocket is located at the A-site of the PTC.[6][9]

By occupying this critical location, oxazolidinones sterically hinder the proper positioning of the initiator fMet-tRNA (N-formylmethionyl-tRNA) in the P-site and the incoming aminoacyl-tRNA in the A-site.[6][9][10] This interference prevents the formation of the functional 70S initiation complex, which is the essential first step in protein synthesis.[11][12][13] The inability to form this complex effectively halts the translation of mRNA into proteins, leading to the cessation of bacterial growth.[14]

Recent studies using techniques like cryo-electron microscopy (cryo-EM) have provided high-resolution structural insights into the oxazolidinone binding site.[5][12] These studies have revealed that the binding of oxazolidinones stabilizes a non-productive conformation of the 23S rRNA, further contributing to the inhibition of peptide bond formation.[9]

Quantitative Data on Oxazolidinone Activity

The potency of oxazolidinone compounds is typically quantified through various in vitro assays. The following tables summarize key quantitative data for prominent oxazolidinones, including Minimum Inhibitory Concentrations (MICs), 50% inhibitory concentrations (IC50s), and dissociation constants (Kd).

Table 1: Minimum Inhibitory Concentrations (MICs) of Linezolid and Tedizolid against Key Gram-Positive Pathogens

| Compound | Organism | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |

| Linezolid | Methicillin-Resistant S. aureus (MRSA) | 1.5 | 2 | [6][15] |

| Tedizolid | Methicillin-Resistant S. aureus (MRSA) | 0.25 | 0.4 - 0.5 | [6][15][16] |

| Linezolid | Linezolid-Resistant S. aureus (MLRSA) | - | ≥ 8 | [6][15] |

| Tedizolid | Linezolid-Resistant S. aureus (MLRSA) | 0.75 | 1 | [6][15] |

| Linezolid | Vancomycin-Resistant Enterococcus (VRE) | 2 | 2 | [16] |

| Tedizolid | Vancomycin-Resistant Enterococcus (VRE) | 0.5 | 0.5 | [16] |

Table 2: In Vitro Inhibition and Binding Affinity Data for Oxazolidinone Compounds

| Compound | Assay | Target Organism/System | Value | Unit | Reference(s) |

| Eperezolid | Ribosome Binding (Kd) | E. coli 50S subunit | ~20 | µM | [4] |

| Linezolid | Cell-Free Transcription-Translation (IC50) | E. coli S30 extract | 1.8 | µM | [17] |

| Eperezolid | Cell-Free Transcription-Translation (IC50) | E. coli S30 extract | 2.5 | µM | [17] |

| Linezolid | 70S Initiation Complex Formation (IC50) | E. coli | 110 - 130 | µM | [17] |

| Linezolid | 70S Initiation Complex Formation (IC50) | S. aureus | 116 | µM | [17] |

| PNU-176798 | 70S Initiation Complex Formation (IC50) | E. coli | 32 | µM | [18] |

| PNU-100766 (Linezolid) | 70S Initiation Complex Formation (IC50) | E. coli | 152 | µM | [18] |

| PNU-176798 | EF-G Mediated Translocation (IC50) | E. coli | 8 | µM | [18] |

| PNU-140693 | EF-G Mediated Translocation (IC50) | E. coli | 41 | µM | [18] |

| PNU-100766 (Linezolid) | EF-G Mediated Translocation (IC50) | E. coli | 110 | µM | [18] |

Experimental Protocols

Ribosome Binding Assay (Filter Binding Method)

This protocol details a method to determine the binding affinity of a radiolabeled oxazolidinone to bacterial ribosomes.

Materials:

-

Radiolabeled oxazolidinone (e.g., [14C]eperezolid)

-

Purified 70S ribosomes or 50S and 30S subunits from the target bacterium (e.g., E. coli)

-

Binding buffer (e.g., 20 mM Tris-HCl pH 7.4, 10 mM MgCl2, 150 mM NH4Cl)

-

Nitrocellulose filters (0.45 µm pore size)

-

Scintillation fluid and counter

Procedure:

-

Prepare reaction mixtures containing a fixed concentration of ribosomes (e.g., 2.2 nmol/ml of 50S subunits) and varying concentrations of the radiolabeled oxazolidinone in binding buffer.

-

To determine non-specific binding, prepare a parallel set of reactions containing a large excess of the corresponding unlabeled oxazolidinone.

-

Incubate the reaction mixtures at 37°C for 15 minutes to allow binding to reach equilibrium.

-

Stop the reaction by adding ice-cold binding buffer.

-

Rapidly filter the reaction mixtures through nitrocellulose filters. The ribosomes and any bound ligand will be retained on the filter, while the unbound ligand will pass through.

-

Wash the filters with an adequate volume of cold binding buffer to remove any remaining unbound ligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radiolabeled oxazolidinone using a scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration.

-

Analyze the specific binding data using Scatchard analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[4]

In Vitro Translation Inhibition Assay

This protocol describes a method to assess the inhibitory effect of oxazolidinones on bacterial protein synthesis in a cell-free system.

Materials:

-

E. coli S30 extract system for circular DNA

-

Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase)

-

mRNA template (e.g., phage MS2 RNA)

-

Amino acid mixture (including a radiolabeled amino acid like [35S]methionine)

-

Oxazolidinone compound dissolved in a suitable solvent (e.g., DMSO)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

Procedure:

-

Set up in vitro transcription-translation reactions using the E. coli S30 extract system according to the manufacturer's instructions.

-

Add varying concentrations of the oxazolidinone compound to the reaction mixtures. Include a vehicle control (solvent only).

-

Initiate the reaction by adding the plasmid DNA or mRNA template.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for protein synthesis.

-

Stop the reactions by adding an equal volume of cold 10% TCA to precipitate the newly synthesized proteins.

-

Heat the samples at 90°C for 10 minutes to hydrolyze aminoacyl-tRNAs.

-

Cool the samples on ice and collect the precipitated protein by vacuum filtration onto glass fiber filters.

-

Wash the filters with 5% TCA and then with ethanol.

-

Dry the filters and measure the amount of incorporated radiolabeled amino acid using a scintillation counter.

-

Calculate the percentage of inhibition for each oxazolidinone concentration relative to the vehicle control and determine the IC50 value.[17][19]

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Oxazolidinone Complexes

This protocol provides a general workflow for the structural determination of oxazolidinone-ribosome complexes using single-particle cryo-EM.

Materials:

-

Purified 70S ribosomes from the target bacterium (e.g., MRSA)

-

Oxazolidinone compound

-

Cryo-EM grids (e.g., holey carbon grids)

-

Plunge-freezing apparatus (e.g., Vitrobot)

-

Transmission Electron Microscope (TEM) equipped with a direct electron detector

-

Image processing software (e.g., RELION, cryoSPARC)

Procedure:

-

Complex Formation: Incubate purified 70S ribosomes with a molar excess of the oxazolidinone compound (e.g., 10 µM final concentration) at 37°C for 15 minutes, followed by incubation on ice for 1 hour.[5][12]

-

Grid Preparation and Vitrification:

-

Glow-discharge the cryo-EM grids to make them hydrophilic.

-

Apply a small volume (3-4 µL) of the ribosome-oxazolidinone complex solution to the grid.

-

Blot the grid with filter paper to create a thin film of the solution.

-

Plunge-freeze the grid in liquid ethane using a vitrification apparatus.[20]

-

-

Data Collection:

-

Load the vitrified grids into the TEM.

-

Collect a large dataset of high-resolution images (micrographs) of the ribosome particles using a direct electron detector.

-

-

Image Processing:

-

Perform motion correction on the raw micrographs.

-

Use automated particle picking software to select individual ribosome particles from the micrographs.

-

Perform 2D classification to sort the particles into different orientational classes and remove poor-quality particles.

-

Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the ribosome-oxazolidinone complex.[20]

-

-

Model Building and Analysis:

-

Build an atomic model of the ribosome and the bound oxazolidinone into the cryo-EM density map.

-

Refine the model and analyze the interactions between the oxazolidinone and the ribosomal components.

-

Visualization of Key Pathways and Concepts

Mechanism of Action of Oxazolidinones

References

- 1. biorxiv.org [biorxiv.org]

- 2. Structural basis for context-specific inhibition of translation by oxazolidinone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toeprinting assay - Wikipedia [en.wikipedia.org]

- 4. journals.asm.org [journals.asm.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. seq.es [seq.es]

- 7. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Detecting mutations that confer oxazolidinone resistance in gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Activity of linezolid and tedizolid against clinical isolates of methicillin-resistant and methicillin and linezolid resistant Staphylococcus aureus: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Oxazolidinone Antibiotics Target the P Site on Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

Solubility of 5-Methyl-1,3-oxazolidin-2-one in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methyl-1,3-oxazolidin-2-one in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining solubility and subsequent quantification of the analyte. The methodologies described herein are based on established principles of physical chemistry and analytical science, offering a robust framework for researchers and drug development professionals.

Introduction to this compound

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and as a chiral auxiliary in asymmetric synthesis. Understanding its solubility in a range of organic solvents is crucial for its synthesis, purification, formulation, and various downstream applications. The polarity and hydrogen bonding capabilities of the oxazolidinone ring, combined with the methyl substituent, influence its interaction with different solvent classes.

Experimental Determination of Solubility

The solubility of this compound can be experimentally determined using several well-established methods. The choice of method depends on factors such as the required accuracy, the amount of substance available, and the properties of the solvent. Two common and reliable methods are the Isothermal Saturation Method and the Gravimetric Method.

Isothermal Saturation Method

The isothermal saturation method is a widely used technique for determining the equilibrium solubility of a solid in a liquid at a constant temperature.

-

Apparatus:

-

Constant temperature water bath or incubator

-

Glass vials or flasks with tight-fitting caps

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument for quantification (e.g., HPLC, GC)

-

-

Procedure:

-

An excess amount of solid this compound is added to a known volume of the selected organic solvent in a glass vial.

-

The vial is tightly sealed to prevent solvent evaporation.

-

The mixture is placed in a constant temperature bath and agitated using a magnetic stirrer for a sufficient period to reach equilibrium. The time required to reach equilibrium should be determined experimentally (e.g., by taking samples at different time points until the concentration remains constant).

-

Once equilibrium is reached, the stirring is stopped, and the suspension is allowed to settle for a predetermined time to allow the undissolved solid to sediment.

-

A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved particles.

-

An accurately measured aliquot of the clear, saturated solution is then diluted with a suitable solvent to a concentration within the calibration range of the analytical method.

-

The concentration of this compound in the diluted sample is determined using a validated analytical method (see Section 3).

-

The solubility is calculated based on the measured concentration and the dilution factor.

-

Caption: Workflow for the Isothermal Saturation Method.

Gravimetric Method

The gravimetric method is a simpler, albeit potentially less precise, method that involves determining the mass of the solute dissolved in a known mass of the saturated solution.

-

Apparatus:

-

Constant temperature water bath or incubator

-

Glass vials or flasks with tight-fitting caps

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Drying oven

-

-

Procedure:

-

Prepare a saturated solution of this compound in the desired solvent at a constant temperature as described in the Isothermal Saturation Method (Steps 1-3).

-

Carefully weigh an empty, dry container (e.g., a watch glass or a small beaker).

-

Withdraw a known volume of the clear supernatant and transfer it to the pre-weighed container.

-

Weigh the container with the saturated solution to determine the total mass of the solution.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

-

Once the solvent is completely evaporated, cool the container in a desiccator and weigh it to determine the mass of the dissolved solid.

-

The solubility can be expressed as grams of solute per 100 grams of solvent.

-

Stability and Storage of 5-Methyl-1,3-oxazolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Methyl-1,3-oxazolidin-2-one. Due to the limited availability of specific stability data for this compound, this guide also draws upon information from related oxazolidinone structures and general principles of stability testing to provide a thorough understanding for handling, storage, and experimental design.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₄H₇NO₂ | [1] |

| Molecular Weight | 101.10 g/mol | [1] |

| Appearance | Clear, colorless liquid | [2] |

| Melting Point | 16 °C | [2] |

| Boiling Point | 305 °C (calculated) | [2] |

| Flash Point | 140.5 °C | [2] |

| Auto-ignition Temperature | 378 °C | [2] |

| Density | 1.177 g/cm³ at 20 °C | [2] |

| Solubility in Water | Miscible in any ratio at 20 °C | [2] |

| log Pow | -0.73 at 23 °C | [2] |

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to maintaining the integrity of this compound.

Storage:

-

General: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Temperature: While stable under standard ambient conditions, some sources recommend storage at temperatures below -15°C for long-term stability. Short-term storage between -15°C and 40°C is also cited.

-

Inert Atmosphere: For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential oxidation or moisture-induced hydrolysis.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

Handling:

-

Ventilation: Handle in a well-ventilated area to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles, to prevent skin and eye contact.[3] The compound is classified as causing serious eye damage.[1]

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. While specific quantitative data for this molecule is scarce, the following sections outline its expected stability based on the behavior of related oxazolidinone compounds.

Thermal Stability

This compound is considered to be relatively stable at ambient temperatures. However, elevated temperatures can lead to decomposition. One source noted that a "limited stability and a thermal change of the test item" prevented the determination of its normal boiling point, suggesting that decomposition may occur at higher temperatures.[2] The auto-ignition temperature is reported to be 378°C.[2] Thermal decomposition of related oxazolidinone-containing structures can lead to the release of carbon oxides and nitrogen oxides.

Hydrolytic Stability

The oxazolidinone ring is susceptible to hydrolysis, particularly under strong basic or acidic conditions.

-

Acidic Conditions: Under acidic conditions, the primary degradation pathway for N-substituted oxazolidinones can involve the hydrolysis of the substituent. For the parent this compound, acid-catalyzed hydrolysis of the cyclic carbamate is possible, though it generally requires stringent conditions.

-

Basic Conditions: Strong basic conditions can promote the hydrolysis of the cyclic carbamate (the oxazolidinone ring), leading to ring-opening and the formation of an amino alcohol derivative.[3] This is a common degradation pathway for oxazolidinones.

Studies on other oxazolidine derivatives have shown that the rate of hydrolysis is influenced by substituents on the ring.[4] For this compound, the methyl group at the 5-position may have a minor influence on the rate of hydrolysis compared to unsubstituted oxazolidin-2-one.

Photostability

Oxidative Stability

This compound should be protected from strong oxidizing agents. Oxidative degradation of oxazolidinone-containing molecules can occur, and the degradation pathway and rate can be influenced by pH.[7]

Potential Degradation Pathways

Based on the known chemistry of the oxazolidinone ring system, a potential degradation pathway under hydrolytic conditions is proposed below. The primary degradation route is expected to be the hydrolysis of the carbamate bond, leading to the ring-opened product, 1-amino-2-propanol.

Caption: Potential hydrolytic degradation pathway of this compound.

Experimental Protocols for Stability Testing

For researchers and drug development professionals, conducting forced degradation studies is crucial to understand the intrinsic stability of this compound. The following section outlines a general experimental workflow for such studies, which should be adapted and validated for specific applications.

General Experimental Workflow for Forced Degradation Studies

Caption: A general workflow for conducting forced degradation studies.

Methodologies for Key Experiments

Hydrolytic Stability:

-

Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., purified water) media.

-

Incubate the solutions at a controlled temperature (e.g., 60 °C).

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

Oxidative Stability:

-

Prepare a solution of this compound in a suitable solvent.

-

Add a solution of an oxidizing agent (e.g., 3% H₂O₂).

-

Maintain the solution at room temperature or a slightly elevated temperature.

-

Monitor the reaction over time by taking samples at various intervals.

-

Analyze the samples by HPLC or LC-MS to determine the extent of degradation.

Thermal Stability:

-

Place the solid compound or a solution in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

-

Collect samples at different time points.

-

For solid samples, dissolve in a suitable solvent before analysis.

-

Analyze the samples to assess for degradation.

Photostability:

-

Expose the solid compound or a solution to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

-

Maintain a control sample in the dark at the same temperature.

-

Analyze the exposed and control samples at appropriate time intervals to evaluate the impact of light.

Conclusion

This compound is a relatively stable compound under standard ambient conditions. However, it is susceptible to degradation under thermal stress and in the presence of strong acids, bases, and oxidizing agents. For critical applications, especially in drug development, it is imperative to conduct specific stability studies under forced degradation conditions to fully characterize its stability profile and identify potential degradation products. The information and methodologies provided in this guide serve as a valuable resource for ensuring the quality and integrity of this compound in research and development settings.

References

- 1. 5-Methyl-2-oxazolidinone | C4H7NO2 | CID 136837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. database.ich.org [database.ich.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Enantioselective Synthesis using (4S,5R)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one as a chiral auxiliary in enantioselective synthesis. This versatile auxiliary, often referred to as a derivative of Evans' auxiliaries, is highly effective in controlling stereochemistry in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol additions. Its predictable stereochemical outcomes and the ease of removal of the auxiliary make it a valuable tool in the synthesis of complex chiral molecules, particularly in the early stages of drug discovery.[1]

Overview of Applications

(4S,5R)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one is a powerful chiral auxiliary employed to direct the stereochemical course of reactions at the α-carbon of an attached acyl group. The strategic placement of the methyl and phenyl groups on the oxazolidinone ring creates a well-defined chiral environment, effectively shielding one face of the enolate derived from the N-acyl derivative. This steric hindrance dictates the approach of electrophiles, leading to high levels of diastereoselectivity.

Key applications include:

-

Diastereoselective Alkylation: The enolates of N-acyl-(4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-ones react with various electrophiles to afford α-substituted products with high diastereoselectivity.

-

Asymmetric Aldol Reactions: Boron enolates derived from these chiral imides undergo highly diastereoselective aldol additions with aldehydes, establishing two contiguous stereocenters with excellent control.[2]

-

Synthesis of Chiral Carboxylic Acids, Alcohols, and Aldehydes: The chiral auxiliary can be readily cleaved from the product under mild conditions to furnish the corresponding enantiomerically enriched carboxylic acids, which can be further transformed into other functional groups without racemization.

Experimental Protocols

Synthesis of the Chiral Auxiliary: (4S,5R)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one

The chiral auxiliary is synthesized from the corresponding amino alcohol, (1S,2R)-2-amino-1-phenylpropan-1-ol.

Protocol: Synthesis of (1S,2R)-2-amino-1-phenylpropan-1-ol

This amino alcohol can be prepared by the reductive amination of L-(R)-phenylacetylcarbinol.

Materials:

-

L-(R)-Phenylacetylcarbinol

-

Benzylamine

-

20% Palladium hydroxide on carbon (Pd(OH)₂/C)

-

Methanol

-

Hydrogen gas

Procedure:

-

In a suitable pressure reactor, combine L-(R)-phenylacetylcarbinol (1.0 eq), benzylamine (1.0 eq), and 20% Pd(OH)₂/C (catalytic amount) in methanol.

-

Pressurize the reactor with hydrogen gas (e.g., 5 kg/cm ²) and stir the mixture at 50 °C for approximately 6 hours.

-

Monitor the reaction by an appropriate method (e.g., TLC or HPLC) until the starting material is consumed.

-

Cool the reaction mixture, carefully vent the hydrogen, and filter the mixture to remove the catalyst.

-

Wash the catalyst with methanol and combine the filtrates.

-

Concentrate the combined filtrate under reduced pressure to yield the crude N-benzylamino alcohol.

-

The N-benzyl group is subsequently removed by hydrogenolysis to afford (1S,2R)-2-amino-1-phenylpropan-1-ol.

Protocol: Cyclization to form (4S,5R)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one

The amino alcohol is cyclized using a phosgene equivalent like triphosgene.

Materials:

-

(1S,2R)-2-amino-1-phenylpropan-1-ol

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or another suitable base

Procedure:

-

Dissolve (1S,2R)-2-amino-1-phenylpropan-1-ol (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield (4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one.

Acylation of the Chiral Auxiliary

Protocol: Synthesis of N-propanoyl-(4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one

Materials:

-

(4S,5R)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Propanoyl chloride

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add (4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 eq) and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.

-

Add propanoyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the product by flash chromatography on silica gel.

Diastereoselective Alkylation

Protocol: Alkylation of N-propanoyl-(4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one with Benzyl Bromide

Materials:

-

N-propanoyl-(4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one

-

Anhydrous tetrahydrofuran (THF)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)

-

Benzyl bromide

Procedure:

-

Dissolve the N-propanoyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add NaHMDS (1.1 eq) and stir for 30-60 minutes at this temperature to form the sodium enolate.

-

Add benzyl bromide (1.2 eq) dropwise.

-

Stir the reaction mixture at -78 °C for several hours until the starting material is consumed (monitor by TLC).

-

Quench the reaction with a saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to separate the diastereomers.

Asymmetric Aldol Reaction

Protocol: Aldol Addition of N-propanoyl-(4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one with Isobutyraldehyde

Materials:

-

N-propanoyl-(4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one

-